molecular formula C19H23F3N6O B2768537 4-(6-Methyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2415628-31-6

4-(6-Methyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B2768537
CAS No.: 2415628-31-6
M. Wt: 408.429
InChI Key: OVELIADGJZLPLS-UHFFFAOYSA-N
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Description

4-(6-Methyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a pyrimidine ring, which is further substituted with a piperazine ring containing a trifluoromethyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their coupling with the morpholine ring. Key steps may include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: This step often involves the reaction of a suitable amine with a halogenated pyridine derivative.

    Coupling with Morpholine: The final step involves the nucleophilic substitution reaction between the pyrimidine-piperazine intermediate and morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting the trifluoromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include reduced derivatives of the pyridine ring.

    Substitution: Products may include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may be used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of 4-(6-Methyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-Methyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
  • 4-[6-Methyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]piperidine

Uniqueness

The uniqueness of 4-(6-Methyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.

Properties

IUPAC Name

4-[6-methyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6O/c1-14-13-17(27-9-11-29-12-10-27)25-18(23-14)28-7-5-26(6-8-28)16-4-2-3-15(24-16)19(20,21)22/h2-4,13H,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVELIADGJZLPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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